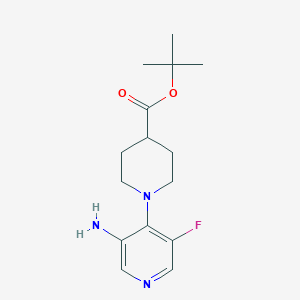
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Cat. No. B1380981
Key on ui cas rn:
1613192-01-0
M. Wt: 295.35 g/mol
InChI Key: MOVLIJJQHSYTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09340546B2
Procedure details


Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate 26 (800 g, 2.23 mol) was dissolved in 1,4-dioxane (7.5 L). Diphenylmethanimine (484 g, 2.67 mol) was added in one portion followed by cesium carbonate (1.45 Kg, 4.45 mol), xantphos (129 g, 223 mmol) and Pd2(dba)3 (102 g, 111 mmol). Additional 1,4-dioxane (2.9 L) was added and the mixture heated to 95° C. under nitrogen until the reaction was complete (determined by HPLC analysis). The mixture was cooled to 20° C. and ethyl acetate (8 L) and water (4 L) were added. The organic phase was isolated and washed with water (4 L) and brine (3.5 L) and dried over magnesium soleplate and filtered. The filtrate was concentrated to a brown oil (1.3 Kg). The oil was dissolved in 2-methyltetrahydrofuran (7.2 L) and 2M HCl was added at 20° C. and the mixture stirred for 30 minutes. The aqueous layer was isolated and the organic layer extracted with 2M HCl (1.2 L). The combined aqueous was neutralised with 2M NaOH (5.4 L, pH 8-9). The product was extracted into 2-methyltetrahydrofuran (14 L then 2×5 L). The combined extracts were washed with water (1.6 L) and the organic solution concentrated. The residue was slurried in acetonitrile (2 L), filtered and dried. This gave the product 27 as a white solid (568.7 g, 86.5%); 1H NMR (500 MHz, DMSO-d6) δ 7.82 (d, 1H), 7.63 (d, 1H), 5.22 (s, 2H), 3.11-3.00 (m, 2H), 2.91 (tt, 2H), 2.36 (tt, 1H), 1.88-1.83 (m, 2H), 1.79-1.71 (m, 2H), 1.43 (s, 9H); 19F NMR (500 MHz, DMSO-d6) δ −140.0; MS (ES+) 297.1.
Quantity
800 g
Type
reactant
Reaction Step One



Name
cesium carbonate
Quantity
1.45 kg
Type
reactant
Reaction Step Three






Name
Yield
86.5%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:21])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1.C1(C(C2C=CC=CC=2)=[NH:29])C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C(OCC)(=O)C>[NH2:29][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:21])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1 |f:2.3.4,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
484 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=N)C1=CC=CC=C1
|
Step Three
|
Name
|
cesium carbonate
|
|
Quantity
|
1.45 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Four
|
Name
|
|
|
Quantity
|
129 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Step Five
|
Name
|
|
|
Quantity
|
102 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Six
|
Name
|
|
|
Quantity
|
2.9 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was isolated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4 L) and brine (3.5 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium soleplate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to a brown oil (1.3 Kg)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in 2-methyltetrahydrofuran (7.2 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2M HCl was added at 20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was isolated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer extracted with 2M HCl (1.2 L)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted into 2-methyltetrahydrofuran (14 L
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water (1.6 L)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the organic solution concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 568.7 g | |
| YIELD: PERCENTYIELD | 86.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
